molecular formula C14H14N2O4 B134073 3-Hhni CAS No. 149916-74-5

3-Hhni

Katalognummer: B134073
CAS-Nummer: 149916-74-5
Molekulargewicht: 274.27 g/mol
InChI-Schlüssel: XTBVUYWNYGORBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hhni is a complex organic compound with a unique structure that includes a hexynyl group, a hydroxy group, and a nitro group attached to an indolinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hhni typically involves multi-step organic reactions. One common approach is the alkylation of 3-hydroxy-5-nitro-2-indolinone with 1-hexyne under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hhni can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder in acetic acid.

    Substitution: The hexynyl group can participate in nucleophilic substitution reactions, where the terminal alkyne can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: H2/Pd-C, iron powder in acetic acid

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

    Oxidation: 3-(1-Hexynyl)-5-nitro-2-indolinone

    Reduction: 3-(1-Hexynyl)-3-hydroxy-2-indolinone

    Substitution: Various substituted indolinone derivatives

Wissenschaftliche Forschungsanwendungen

3-Hhni has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers or photoactive compounds.

Wirkmechanismus

The mechanism of action of 3-Hhni involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxy group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. The hexynyl group can participate in covalent bonding with nucleophilic sites on target molecules, further modulating the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(1-Hexynyl)-3-hydroxy-2-indolinone: Lacks the nitro group, which may result in different biological activities.

    3-(1-Hexynyl)-5-nitro-2-indolinone: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.

    3-Hydroxy-5-nitro-2-indolinone: Lacks the hexynyl group, which may influence its reactivity and interactions with other molecules.

Uniqueness

3-Hhni is unique due to the presence of all three functional groups (hexynyl, hydroxy, and nitro) on the indolinone core

Eigenschaften

CAS-Nummer

149916-74-5

Molekularformel

C14H14N2O4

Molekulargewicht

274.27 g/mol

IUPAC-Name

3-hex-1-ynyl-3-hydroxy-5-nitro-1H-indol-2-one

InChI

InChI=1S/C14H14N2O4/c1-2-3-4-5-8-14(18)11-9-10(16(19)20)6-7-12(11)15-13(14)17/h6-7,9,18H,2-4H2,1H3,(H,15,17)

InChI-Schlüssel

XTBVUYWNYGORBR-UHFFFAOYSA-N

SMILES

CCCCC#CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O

Kanonische SMILES

CCCCC#CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O

Synonyme

3-(1-hexynyl)-3-hydroxy-5-nitro-2-indolinone
3-HHNI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.